G-749 is a novel small molecule kinase inhibitor [] originally developed for the treatment of acute myeloid leukemia (AML) []. It functions as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [], a receptor tyrosine kinase frequently mutated in AML []. G-749 demonstrates efficacy against both wild-type FLT3 and various clinically relevant FLT3 mutant forms, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L []. Furthermore, research indicates that G-749 might also act as a potential inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, particularly targeting TYRO3 [].
[1] G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models.
[2] G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia.
[3] Synergistic Effect of SGN-CD33A and FLT3 Inhibitors in FLT3/ITD Acute Myeloid Leukemia.
G-749 is a small molecule compound primarily recognized for its role as an inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor tyrosine kinase. Originally developed for the treatment of acute myeloid leukemia, G-749 has shown potential in targeting various cancers, including non-small cell lung cancer and triple-negative breast cancer due to its ability to inhibit receptor tyrosine kinases within the TAM (Tyro3, Axl, Mer) family. This compound's mechanism involves promoting degradation of the TYRO3 receptor, thereby interrupting pathways that facilitate tumor growth and metastasis .
G-749 was synthesized through a structure-based drug design approach, which allows for the targeted modification of chemical structures to enhance biological activity against specific targets like FLT3. It is classified as a dual kinase inhibitor, affecting both FLT3 and TAM family receptors, which are implicated in cancer progression and resistance to therapies .
The synthesis of G-749 involves a series of steps designed to optimize its interaction with FLT3 and related kinases. The compound is synthesized using structure-based drug design principles that focus on the ATP-binding pocket of the FLT3 kinase. Initial studies reported IC50 values (the concentration required to inhibit 50% of the target activity) for G-749 against wild-type FLT3 at approximately 0.4 nM and against the D835Y mutant at around 0.6 nM, indicating its potency even in the presence of high ATP concentrations .
The synthesis process typically includes:
G-749's molecular structure is characterized by its ability to fit snugly within the ATP-binding site of FLT3, allowing it to effectively block phosphorylation processes critical for kinase activation. The compound's structural formula has not been explicitly detailed in the sources but is implied to contain functional groups conducive to strong hydrogen bonding and hydrophobic interactions with the target kinases.
Key structural data includes:
G-749 undergoes several chemical reactions upon administration:
The mechanism of action for G-749 involves several steps:
Relevant data includes:
G-749 has significant applications in oncology research and treatment:
G-749 (chemical name: 8-Bromo-2-[(1-methyl-4-piperidinyl)amino]-4-[(4-phenoxyphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one) is a novel small-molecule inhibitor targeting receptor tyrosine kinases with high specificity. Its molecular formula is C₂₅H₂₅BrN₆O₂, and it has a molecular weight of 521.41 g/mol [6] [10]. G-749 is classified as a dual FLT3/TAM kinase inhibitor due to its potent activity against Fms-like tyrosine kinase 3 (FLT3) and the TAM family (TYRO3, AXL, MER). Kinase profiling reveals exceptional inhibitory activity against FLT3 wild-type (IC₅₀ = 0.4 nM) and common resistance-conferring mutants like FLT3-D835Y (IC₅₀ = 0.6 nM), alongside activity against MER (IC₅₀ = 1 nM), AXL (IC₅₀ = 20 nM), and TYRO3 [1] [4] [10]. This places G-749 in the class of next-generation tyrosine kinase inhibitors designed to overcome limitations of earlier therapies.
Table 1: Kinase Inhibition Profile of G-749
Target | IC₅₀ (nM) | Biological Significance |
---|---|---|
FLT3 (Wild-type) | 0.4 | Primary driver in 20-30% of AML cases |
FLT3 (D835Y mutant) | 0.6 | Common resistance mutation in AML |
MER | 1 | TAM kinase; promotes immune evasion |
AXL | 20 | TAM kinase; metastasis and drug resistance |
Aurora B | 6 | Cell cycle regulator |
RET | 9 | Oncogenic driver in multiple cancers |
G-749 emerged in the early 2010s as a response to the clinical challenge of resistance to first-generation FLT3 inhibitors (e.g., midostaurin/PKC412, quizartinib/AC220) in acute myeloid leukemia (AML). Preclinical studies demonstrated its ability to sustain kinase inhibition under drug-resistance milieus, including stromal protection, FLT3 ligand surges, and patient plasma environments [1]. Unlike predecessors, G-749 maintained potency against FLT3-ITD mutants with gatekeeper mutations (F691L) and activation loop mutations (N676D), which confer resistance to other inhibitors [1] [10]. Its development trajectory expanded when transcriptomic analyses revealed inhibitory activity against TAM kinases, redirecting interest toward solid tumors like colon cancer and non-small cell lung cancer (NSCLC) [3] [7]. The compound’s evolution exemplifies a shift from single-target to multi-kinase inhibition strategies in oncology.
Initially investigated for FLT3-driven AML, G-749 research now spans diverse malignancies:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7